![molecular formula C21H19FN2O3 B5598777 (3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)
(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to the target compound often involves multi-step reactions, including nucleophilic substitution, esterification, and cyclization processes. For example, Zhou et al. (2021) describe a high yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, starting from commercially available precursors through multi-step reactions including nucleophilic substitution and ester hydrolysis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often characterized using X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, Sharma et al. (2013) provided a detailed characterization of a related spiro compound's crystal structure, highlighting the importance of π-π interactions and hydrogen bonding in stabilizing the molecular structure (Sharma et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving such complex molecules can include electrophilic substitution, cycloaddition, and rearrangement reactions. For example, Sun et al. (2015) demonstrated a practical route for the in situ generation of azomethine ylides, leading to functionalized spiro[indoline-3,2'-pyrrolizines] through a multicomponent reaction (Sun et al., 2015).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The work of Huang et al. (2021) on the synthesis, crystal structure, and DFT study of related compounds provides insight into how molecular structure influences physical properties (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for the compound's application in synthesis and material science. The study by Lichitsky et al. (2010) on the condensation of 3-aminopyrroles showcases the reactivity of structurally related molecules in forming new compounds (Lichitsky et al., 2010).
properties
IUPAC Name |
(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-23-9-8-15-16(6-3-7-19(15)23)20(25)24-11-17(18(12-24)21(26)27)13-4-2-5-14(22)10-13/h2-10,17-18H,11-12H2,1H3,(H,26,27)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHWPOBMQKZTTH-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CC(C(C3)C(=O)O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid |
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